molecular formula C20H10BrClO4S B4673481 7-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-BROMOBENZOATE

7-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-BROMOBENZOATE

Cat. No.: B4673481
M. Wt: 461.7 g/mol
InChI Key: OBXPOLPTGDQKAB-UHFFFAOYSA-N
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Description

7-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-BROMOBENZOATE: is an organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a chlorophenyl group, a benzoxathiol ring, and a bromobenzoate moiety

Properties

IUPAC Name

[7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10BrClO4S/c21-12-7-5-11(6-8-12)19(23)25-13-9-15(14-3-1-2-4-16(14)22)18-17(10-13)27-20(24)26-18/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXPOLPTGDQKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)Br)SC(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-BROMOBENZOATE typically involves the benzoylation of 2-bromo phenol with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures (0°C) to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and bromine).

    Oxidation and Reduction Reactions: The benzoxathiol ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups on the benzoxathiol ring.

Scientific Research Applications

Biology and Medicine: Research has explored the compound’s potential as an antimicrobial agent due to its structural similarity to other bioactive molecules . It may also be investigated for its potential use in drug development.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of 7-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The compound’s benzoxathiol ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways and targets are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 7-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-BROMOBENZOATE is unique due to the specific positioning of the chlorophenyl and bromobenzoate groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-BROMOBENZOATE
Reactant of Route 2
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7-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-BROMOBENZOATE

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